molecular formula C8H11BrClNS B13489122 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride

Cat. No.: B13489122
M. Wt: 268.60 g/mol
InChI Key: OALGSKVANMUHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride is a chemical compound with the molecular formula C8H12BrClNS It is a derivative of benzothiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophene followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step may involve the use of ammonia or an amine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of benzothiophene derivatives.

    Industrial Applications: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H11BrClNS

Molecular Weight

268.60 g/mol

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine;hydrochloride

InChI

InChI=1S/C8H10BrNS.ClH/c9-8-4-5-6(10)2-1-3-7(5)11-8;/h4,6H,1-3,10H2;1H

InChI Key

OALGSKVANMUHLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)SC(=C2)Br)N.Cl

Origin of Product

United States

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